molecular formula C15H16FN3O B2919775 6-ethyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one CAS No. 1334492-33-9

6-ethyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one

Cat. No.: B2919775
CAS No.: 1334492-33-9
M. Wt: 273.311
InChI Key: RBAXDCFEQYGUTE-UHFFFAOYSA-N
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Description

This compound is a pyrido[4,3-d]pyrimidin-4-one derivative featuring a 6-ethyl substituent and a 2-(4-fluorophenyl) group. Its molecular formula is C₁₇H₁₇FN₄O, with a molecular weight of 318.35 g/mol . The ethyl group at position 6 and the 4-fluorophenyl group at position 2 distinguish it from related analogs. Pyrido-pyrimidinones are known for diverse biological activities, including antimicrobial, anticancer, and antiparasitic effects, as evidenced by studies on structurally similar compounds .

Properties

IUPAC Name

6-ethyl-2-(4-fluorophenyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O/c1-2-19-8-7-13-12(9-19)15(20)18-14(17-13)10-3-5-11(16)6-4-10/h3-6H,2,7-9H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAXDCFEQYGUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)C(=O)NC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one typically involves the reaction of 6-amino-2-thiouracil with 3-(4-fluorophenyl)-1-(4-bromophenyl)-2-propen-1-one in dimethylformamide (DMF) under reflux conditions . The reaction mixture is then poured onto ice-cold water, and the solid that precipitates is filtered off, washed with sodium bicarbonate solution, and then with water. The product is dried and crystallized from DMF to give the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-ethyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as dihydrofolate reductase, which is crucial for folate metabolism . This inhibition can lead to the disruption of DNA synthesis and cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural differences and biological activities of related compounds:

Compound Name Substituents Biological Activity Key Findings References
6-Ethyl-2-(4-fluorophenyl)-pyrido[4,3-d]pyrimidin-4-one 6-Ethyl, 2-(4-fluorophenyl) Not explicitly reported (likely antimicrobial/anticancer based on analogs) Distinguished by ethyl and 4-fluorophenyl groups; synthesis involves cyclization of intermediates
6a (4-methoxyphenyl-substituted pyrido[2,3-d]pyrimidin-4-one) 5-(4-methoxyphenyl), 2-hydrazinyl Antimicrobial Higher activity than 6b (4-fluorophenyl analog) due to electron-donating methoxy group
K5 (Chlorophenyl-thiazole hybrid) 2-(4-chlorophenyl), thiazole moiety Cytotoxic (MCF-7, HeLa) Chlorophenyl enhances cytotoxicity compared to fluorophenyl derivatives
7-Fluoropyrido[4,3-d]pyrimidin-4(1H)-one 7-Fluoro Not reported Fluorine position (7 vs. 2) alters electronic properties and binding interactions
724745-15-7 (Thieno-pyrimidinone) 6-Ethyl, 2-pyrrolidinyl Not reported Thieno ring system vs. pyrido; affects solubility and target selectivity
Key Observations:
  • Electron-Donating vs. Withdrawing Groups : The 4-fluorophenyl group (electron-withdrawing) in the target compound may reduce antimicrobial activity compared to methoxy-substituted analogs (e.g., 6a) .
  • Substituent Position: Fluorine at position 2 (target compound) vs.
  • Ring System Variations: Pyrido[4,3-d]pyrimidinones (target) vs. thieno[3,2-d]pyrimidinones () exhibit differing pharmacokinetic profiles due to heterocyclic core modifications.
Antimicrobial Activity:
  • Pyrido[2,3-d]pyrimidin-4-ones with electron-donating groups (e.g., 4-methoxyphenyl in 6a) show superior antimicrobial activity compared to 4-fluorophenyl analogs (6b) .
  • Hydrazinyl derivatives (e.g., compounds 12–16 in ) exhibit enhanced activity due to additional hydrogen-bonding interactions .
Cytotoxic Activity:
  • In pyridopyrimidinone-thiazole hybrids (), substituents like 4-chlorophenyl (K5) improve cytotoxicity over fluorophenyl groups, likely due to increased lipophilicity and target affinity .

Biological Activity

6-ethyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C15H16FN3O
  • Molecular Weight : 273.30 g/mol
  • CAS Number : 1334492-33-9

The biological activity of this compound is attributed to its interaction with various molecular targets. It has been shown to inhibit specific enzymes and signaling pathways that are crucial in cancer cell proliferation and survival.

Key Mechanisms:

  • Inhibition of Kinases : The compound exhibits inhibitory effects on cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation.
  • Induction of Apoptosis : It promotes apoptosis in cancer cells by activating intrinsic apoptotic pathways.
  • Cell Cycle Arrest : The compound causes cell cycle arrest at the G0/G1 phase, thereby preventing the proliferation of cancer cells.

Biological Activity and Efficacy

Recent studies have demonstrated the efficacy of this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HOP-92 (Lung Cancer)0.22CDK2 Inhibition
NCI-H460 (Lung Cancer)0.89CDK2 Inhibition
ACHN (Renal Cancer)11.70Induction of Apoptosis
RFX 393 (Renal Cancer)19.92Cell Cycle Arrest

Case Studies

  • Study on Lung Carcinoma :
    A recent investigation assessed the cytotoxic effects of this compound on lung carcinoma cell lines HOP-92 and NCI-H460. The results indicated significant growth inhibition with GI percentages of 71.8% and 66.12%, respectively .
  • Renal Carcinoma Evaluation :
    In vitro studies on the renal cancer cell line ACHN showed that treatment with the compound resulted in an IC50 value of 11.70 µM. This study highlighted its potential as a therapeutic agent for renal cancers by demonstrating substantial cytotoxicity and apoptosis induction .

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of any compound.

Key Findings:

  • Absorption : The compound shows favorable solubility characteristics which may enhance its bioavailability.
  • Metabolism : Preliminary studies suggest it undergoes hepatic metabolism.
  • Excretion : Renal excretion is anticipated based on its molecular weight and structure.

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